![molecular formula C10H12N2O3 B2361553 N'-hydroxy-N-(4-methylphenyl)propanediamide CAS No. 885372-05-4](/img/structure/B2361553.png)
N'-hydroxy-N-(4-methylphenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a chemical compound with the CAS Number: 885372-05-4 . It has a molecular weight of 208.22 and its IUPAC name is N1-hydroxy-N~3~- (4-methylphenyl)malonamide .
Molecular Structure Analysis
The molecular formula of “N’-hydroxy-N-(4-methylphenyl)propanediamide” is C10H12N2O3 . The InChI key, which provides information about the 3D structure of the molecule, is VHNVQPPINOACNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data .Scientific Research Applications
1. Biocatalysis in Drug Metabolism
N'-hydroxy-N-(4-methylphenyl)propanediamide's applications in biocatalysis for drug metabolism are significant. A study by Zmijewski et al. (2006) demonstrated the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of drugs for structural characterization. This approach is crucial in understanding drug metabolism and supporting clinical investigations (Zmijewski et al., 2006).
2. Neurotoxicological Evaluation
Research by Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of serotonergic neurotoxins, contributing to our understanding of drug-induced neurotoxicity and the role of N'-hydroxy-N-(4-methylphenyl)propanediamide analogues in these processes (Zhao et al., 1992).
3. Metabolism and Detectability in Urine
A study by Welter et al. (2014) investigated the metabolism and detectability of amphetamine-type stimulants, including compounds related to N'-hydroxy-N-(4-methylphenyl)propanediamide, in rat urine. This research is crucial for understanding drug metabolism and developing methods for drug testing in clinical and forensic toxicology (Welter et al., 2014).
4. Synthetic Chemistry Applications
The work of Tsunoda et al. (1991) on the reactions of methoxynaphthalenes with malonamide, resulting in compounds like N'-hydroxy-N-(4-methylphenyl)propanediamide, illustrates the compound's importance in synthetic chemistry, particularly in the creation of novel organic compounds (Tsunoda et al., 1991).
Safety And Hazards
properties
IUPAC Name |
N'-hydroxy-N-(4-methylphenyl)propanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-4-8(5-3-7)11-9(13)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNVQPPINOACNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-N'-(4-methylphenyl)propanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.